molecular formula C15H17N3OS B2747628 N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 392252-86-7

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No. B2747628
CAS RN: 392252-86-7
M. Wt: 287.38
InChI Key: FHSZEVFCGVVCRD-UHFFFAOYSA-N
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Description

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antioxidant Properties : The synthesis of new thiazole and pyrazoline heterocycles having 2-thienylpyrazole moiety was reported, where the majority of the tested compounds exhibited both analgesic and anti-inflammatory activities. These compounds were synthesized using 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a synthon, demonstrating significant antimicrobial, anti-inflammatory, and analgesic activities through various assays (Abdel-Wahab et al., 2012).

  • Antidepressant Activity : A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity screening. The compounds demonstrated significant antidepressant activity without affecting baseline locomotion, highlighting their therapeutic potential as antidepressant medications (Mathew et al., 2014).

  • Anticancer and Antimicrobial Activities : Novel derivatives of pyrazole and isoxazole were synthesized, focusing on their antimicrobial activities. These compounds were screened for their antibacterial activity against various gram-positive and gram-negative bacteria, showing potent inhibitory action. This research contributes to the development of new antimicrobial agents based on pyrazole and isoxazole derivatives (Desai et al., 2012).

  • Anti-HSV-1 and Cytotoxic Activities : Some new pyrazole- and isoxazole-based heterocycles were evaluated for their anti-HSV-1 and cytotoxic activities. Among them, a compound significantly reduced the number of viral plaques of Herpes simplex type-1 (HSV-1), offering insights into the development of new antiviral drugs (Dawood et al., 2011).

properties

IUPAC Name

2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10(2)15(19)16-14-12-8-20-9-13(12)17-18(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSZEVFCGVVCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320961
Record name 2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

392252-86-7
Record name 2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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